molecular formula C20H46ClNP2 B6591229 Bis(2-(di-tert-butylphosphanyl)ethyl)amine hydrochloride CAS No. 1326805-03-1

Bis(2-(di-tert-butylphosphanyl)ethyl)amine hydrochloride

Cat. No. B6591229
M. Wt: 398.0 g/mol
InChI Key: KORUJZNDMCQEGO-UHFFFAOYSA-N
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Description

“Bis(2-(di-tert-butylphosphanyl)ethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1326805-03-1 . It has a molecular weight of 397.99 and its IUPAC name is bis(2-(di-tert-butylphosphaneyl)ethyl)amine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Hill Notation: C20H45NP2 . The InChI Code for this compound is 1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid and is insoluble in water . It should be stored in an inert atmosphere at 2-8°C . The density of this compound is 0.911 g/mL at 25 °C and its refractive index is 1.418 .

Safety And Hazards

This compound is classified as a highly flammable liquid and vapor . It is suspected of causing cancer . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms associated with this compound are GHS02, GHS07, and GHS08 .

properties

IUPAC Name

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORUJZNDMCQEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46ClNP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride

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